molecular formula C23H22N6O4 B6531774 3,4,5-trimethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide CAS No. 1019105-25-9

3,4,5-trimethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide

Cat. No.: B6531774
CAS No.: 1019105-25-9
M. Wt: 446.5 g/mol
InChI Key: NXCMFMDJQMPPPG-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is a benzamide derivative featuring a 3,4,5-trimethoxy-substituted aromatic ring linked to a pyridazine-pyrazole hybrid moiety via an anilino bridge. This compound is structurally characterized by:

  • A pyridazine core substituted with a pyrazole ring, which may facilitate π-π stacking or metal coordination.
  • A para-substituted anilino group, providing conformational rigidity and enabling interactions with biological targets.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O4/c1-31-18-13-15(14-19(32-2)22(18)33-3)23(30)26-17-7-5-16(6-8-17)25-20-9-10-21(28-27-20)29-12-4-11-24-29/h4-14H,1-3H3,(H,25,27)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCMFMDJQMPPPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4,5-trimethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential anti-cancer and anti-inflammatory properties. This article reviews the biological activities associated with this compound, including its mechanism of action, efficacy in various cancer cell lines, and structure-activity relationships (SAR).

  • Molecular Formula : C23H22N6O4
  • Molecular Weight : 446.5 g/mol
  • CAS Number : 1019105-25-9

The compound exhibits its biological activity primarily through inhibition of tubulin polymerization, which is crucial for cancer cell proliferation. By disrupting the microtubule dynamics, it induces cell cycle arrest and apoptosis in cancer cells. The presence of the pyrazole and pyridazine moieties in its structure is believed to enhance its binding affinity to tubulin.

Anti-Cancer Activity

Recent studies have demonstrated that this compound shows promising anti-cancer activity across various cell lines:

Cell Line IC50 (µM) Mechanism
MCF73.79Tubulin inhibition
SF-26812.50Apoptosis induction
NCI-H46042.30Cell cycle arrest

These values indicate that the compound has a potent cytotoxic effect on breast cancer (MCF7) and lung cancer (NCI-H460) cell lines, suggesting its potential as a therapeutic agent in oncology .

Structure-Activity Relationship (SAR)

Research into the SAR of related pyrazole compounds indicates that modifications to the aromatic rings and the amino group can significantly influence biological activity. For instance, compounds with free amino groups showed enhanced anti-proliferative effects compared to those with substituted amines .

Case Study 1: MCF7 Cell Line

In a study evaluating various derivatives of pyrazole-based compounds, it was found that the specific substitution patterns on the benzamide backbone led to varying degrees of cytotoxicity against MCF7 cells. The optimal configuration was identified as having three methoxy groups on the aromatic ring and a specific arrangement of nitrogen-containing heterocycles .

Case Study 2: NCI-H460 Cell Line

Another investigation focused on NCI-H460 cells revealed that treatment with this compound resulted in significant apoptosis as evidenced by increased caspase activity and PARP cleavage. This study highlighted the compound's potential to induce programmed cell death in lung cancer cells .

Comparison with Similar Compounds

Structural and Physicochemical Analysis

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
3,4,5-Trimethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide (Target Compound) C23H23N6O4* 465.47* 3,4,5-Trimethoxy, pyridazine-pyrazole High polarity due to methoxy groups; potential for hydrogen bonding .
3,4-Dimethoxy analog () C22H21N6O3* 435.44* 3,4-Dimethoxy Reduced solubility vs. trimethoxy analog; intermediate electron-donating effects.
3-Bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide () C20H15BrN6O 435.28 3-Bromo Higher lipophilicity (logP); steric hindrance from bromine may limit binding .
Piperidinylsulfonyl analog () C22H27N3O6S2 493.60 Piperidinylsulfonyl, carbamothioyl Enhanced hydrogen-bonding via sulfonyl and carbamothioyl groups .

*Calculated based on structural similarity to and .

Key Research Findings

Methoxy groups act as hydrogen-bond acceptors, which may stabilize crystal packing or protein-ligand interactions . In contrast, the bromo substituent () introduces steric bulk and lipophilicity, likely reducing solubility but enhancing membrane permeability .

Role of Heterocyclic Moieties :

  • The pyridazine-pyrazole unit (common to all analogs) is a rigid, planar scaffold conducive to π-π interactions in biological targets or crystal lattices. This motif is frequently exploited in kinase inhibitors due to its ability to occupy hydrophobic pockets .

Hydrogen-Bonding Patterns :

  • The piperidinylsulfonyl analog () demonstrates how sulfonyl and carbamothioyl groups diversify hydrogen-bonding networks, a critical factor in supramolecular assembly or target engagement .

Crystallographic Insights :

  • Structural analysis of such compounds often relies on software like SHELX () and WinGX (), which enable precise determination of hydrogen-bonding geometries and crystal packing .

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